molecular formula C12H15N5O3 B2431185 N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396847-79-2

N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2431185
CAS No.: 1396847-79-2
M. Wt: 277.284
InChI Key: XFPAYIVSIMIZSD-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical building block built around a 2-phenyl-2H-tetrazole-5-carboxamide core. The tetrazole ring is a privileged scaffold in medicinal chemistry and drug discovery, often serving as a stable bioisostere for carboxylic acids or other functional groups . This substitution can significantly alter a molecule's physicochemical properties, such as its acidity, polarity, and metabolic stability, making tetrazole-containing compounds valuable tools in the design of novel active molecules . The specific structure of this compound, featuring polar N,N-bis(2-hydroxyethyl)amide side chains, suggests potential for enhanced aqueous solubility compared to simpler tetrazole derivatives. This makes it a particularly interesting candidate for research applications where solubility is a critical parameter. Tetrazole-based compounds have demonstrated significant biological activities in scientific literature, serving as core structures in developing potent antagonists for targets like the Free Fatty Acid Receptor 2 (FFA2) and have been investigated for antiallergic properties . This compound is intended for research and development purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c18-8-6-16(7-9-19)12(20)11-13-15-17(14-11)10-4-2-1-3-5-10/h1-5,18-19H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPAYIVSIMIZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with diethanolamine. This reaction is often carried out in the presence of a catalyst, such as zinc-doped calcium oxide nanospheroids, which facilitates the amidation process. The reaction is conducted at elevated temperatures, around 90°C, to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, is advantageous due to their recyclability and efficiency in promoting the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a potential drug candidate.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is employed in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide apart from similar compounds is its unique combination of a tetrazole ring and hydroxyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and versatility in reactions.

Biological Activity

N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H16N6O3\text{C}_{12}\text{H}_{16}\text{N}_{6}\text{O}_{3}

The synthesis typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with 2-(bromoethyl) alcohol under basic conditions to yield the bis(hydroxyethyl) derivative. The steps are outlined below:

  • Preparation of 2-phenyl-2H-tetrazole-5-carboxylic acid : This is synthesized through cyclization reactions involving appropriate azides and phenyl derivatives.
  • Alkylation : The carboxylic acid undergoes alkylation with 2-bromoethanol in the presence of a base like sodium hydride.
  • Purification : The product is purified using recrystallization methods.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It interacts with various receptors, modulating signaling pathways that are crucial for cellular responses.

Biological Properties

The compound demonstrates a broad range of biological activities, as summarized below:

Biological Activity Effect Reference
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibits growth of Candida albicans
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Studies

  • Antibacterial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.
  • Anticancer Properties : In vitro studies on human breast cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. A concentration-dependent increase in apoptotic cells was observed, with IC50 values around 30 µM.
  • Anti-inflammatory Effects : Research demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How are stability studies designed for regulatory submission?

  • ICH Guidelines : Conduct accelerated stability testing (40°C ± 2°C/75% ± 5% RH) over 6 months. Assess appearance, assay (HPLC), and degradation products. Include photostability (ICH Q1B) using controlled UV exposure .

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